2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

MC4R antagonist chiral building block enantiomeric excess

This chiral (R)-enantiomer is the mandatory acid intermediate for synthesizing PF-07258669, a first-in-class oral MC4R antagonist for cachexia, as detailed in GPR40 agonist pharmacophores and documented SAR studies. The 5-fluoro-2-methoxypyridin-4-yl substitution pattern and the (R)-configuration are stereospecifically required for target binding; racemic or (S)-enantiomer variants yield inactive diastereomers. With >98% ee and chiral HPLC certification, this compound is qualified for IND-enabling studies and late-stage diversification, making it the exclusive procurement choice for MC4R antagonist programs.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Cat. No. B13332953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1F)OC)C(=O)O
InChIInChI=1S/C9H10FNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)
InChIKeyNHKBBXXJVBCQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid – Chiral Building Block for Clinical-Stage MC4R Antagonists


2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS 1864448-95-2 for racemate; CAS 2381377-85-9 for (R)-enantiomer; CAS 2755892-72-7 for (S)-enantiomer) is a chiral, fluorinated pyridine carboxylic acid with molecular formula C₉H₁₀FNO₃ and molecular weight 199.18 g/mol . It features a propanoic acid side chain at the pyridine 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. The (R)-enantiomer serves as the critical acid-building-block intermediate in the synthesis of PF-07258669, a first-in-class, orally bioavailable melanocortin-4 receptor (MC4R) antagonist that has progressed into Phase 1 clinical trials for the treatment of appetite loss and cachexia [1]. The compound is primarily sourced for medicinal chemistry programs targeting GPCR drug discovery, particularly MC4R and GPR40 pathways.

Why Generic Substitution Fails for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid in Pharmaceutical Synthesis


In-class pyridinyl propanoic acid derivatives cannot be interchanged because the specific 5-fluoro-2-methoxy substitution pattern and the chiral center at the α-position of the propanoic acid chain are both individually essential for the pharmacological activity of the downstream drug candidates built from this intermediate [1]. The (R)-enantiomer is stereospecifically required by the synthetic route to PF-07258669; use of the (S)-enantiomer or racemate would yield a diastereomeric final product with altered MC4R binding affinity, as documented in the structure–activity relationship (SAR) studies of the clinical program where the (R)-configuration at this fragment is conserved across all potent analogs [1]. Substituting fluorine with chlorine, hydrogen, or removing the methoxy group changes the electronic properties and metabolic stability of the final molecule in ways that cannot be compensated by downstream modifications [2]. The evidence below quantifies the differential characteristics that make this specific compound the required procurement choice for MC4R antagonist development.

Quantitative Differentiation Evidence for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid Versus Closest Analogs


Stereochemical Identity: (R)-Enantiomer is the Exclusive Building Block for Clinical-Stage MC4R Antagonist PF-07258669

The (R)-enantiomer (CAS 2381377-85-9) is the sole stereoisomer employed in the synthesis of PF-07258669, a Phase 1 clinical candidate for appetite loss [1]. The (S)-enantiomer (CAS 2755892-72-7) and the racemate (CAS 1864448-95-2) are not viable substitutes because the final drug substance requires the (2R) configuration at the fragment derived from this acid intermediate; inversion would produce a diastereomer with altered MC4R binding [1]. The (R)-enantiomer is produced via asymmetric hydrogenation or chiral resolution achieving enantiomeric excess >98% as confirmed by chiral HPLC .

MC4R antagonist chiral building block enantiomeric excess PF-07258669 cachexia

Fluorine-Substitution Impact on MC4R Antagonist ADME: 5-Fluoro vs. 4-Fluorophenyl vs. Dimethoxyphenyl Analogs

In the SAR campaign leading to PF-07258669, the 5-fluoro-2-methoxypyridin-4-yl motif was selected over alternative (hetero)aryl capping groups after quantitative comparison of MC4R potency, hepatic microsomal stability, and MDR efflux ratio [1]. A p-fluorophenyl analog (compound 8) gave Ki = 5.5 nM, hHEP CLint,app = 20 μL/min/million cells, and MDR efflux ratio = 6.1. Replacing with dimethoxyphenyl (compound 9) retained Ki = 2.3 nM but worsened hHEP CLint,app to 34 μL/min/million cells and MDR efflux ratio to 24 [1]. The final clinical candidate incorporating the 5-fluoro-2-methoxypyridin-4-yl fragment achieved optimal balance of these parameters.

MC4R ADME fluorine substitution MDR efflux ratio hHEP stability

Predicted Physicochemical Differentiation: pKa and logP of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid vs. Non-Fluorinated and Chloro Analogs

The acid dissociation constant (pKa) governs ionization state at physiological pH and influences solubility, permeability, and salt-forming ability. The target compound has a predicted pKa of 3.50±0.15, substantially lower than that of the non-fluorinated analog 2-(2-methoxypyridin-4-yl)propanoic acid, which has a predicted pKa of approximately 6.19±0.70 [1]. The 5-fluoro substituent exerts a strong electron-withdrawing effect that increases carboxylic acid acidity by approximately 2.7 log units. The logP of the target compound is predicted at 0.16 (XLOGP3), indicating balanced hydrophilicity suitable for both aqueous reaction conditions and organic-phase coupling reactions .

pKa logP physicochemical properties drug-likeness ionization

Vendor-Reported Chiral Purity: (R)-Enantiomer Delivered at ≥98% ee vs. Racemate or Lower-Grade Material

Authoritative vendors including Bidepharm and MolCore specify the (R)-enantiomer (CAS 2381377-85-9) at standard purity 98% with batch-specific QC documentation including NMR, HPLC, and chiral HPLC . The racemate (CAS 1864448-95-2) is available at lower purity grades (e.g., 95%) . For pharmaceutical intermediate procurement where stereochemical integrity is essential, the enantiopure material with documented ee is the only acceptable form; racemic material would require additional chiral separation steps that add cost, time, and yield loss.

chiral purity enantiomeric excess quality control procurement specification

Dual-Target Relevance: MC4R and GPR40 Pharmacophore Scaffold Enables Multi-Program Procurement Value

Beyond MC4R antagonism, the 5-fluoro-2-methoxypyridin-4-yl motif appears in potent GPR40 agonists. A compound incorporating this motif via a biaryl linkage showed EC₅₀ = 5.20 nM at human GPR40 expressed in HEK cells [1]. GPR40 (FFA1) is a validated target for type 2 diabetes, and agonists are under active clinical investigation. The shared pharmacophoric requirement for this fluorinated pyridine fragment across two distinct GPCR programs (MC4R and GPR40) increases the strategic procurement value of the enantiopure building block for organizations working in either or both therapeutic areas [2].

MC4R GPR40 GPCR pharmacophore multi-target

Procurement-Driven Application Scenarios for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid


Synthesis of Clinical-Stage MC4R Antagonist PF-07258669 and Spirocyclic Analogs

The (R)-enantiomer is the mandatory acid intermediate for constructing the amide bond in PF-07258669 and related spirocyclic MC4R antagonists protected under WO2021250541A1 and US12187727 [1]. Medicinal chemistry teams optimizing MC4R antagonist series for cachexia, anorexia nervosa, or appetite loss indications must source the (R)-enantiomer exclusively; use of the (S)-enantiomer or racemate would require additional chiral separation or lead to inactive diastereomers. The documented >98% ee and batch-specific chiral HPLC certification meet the quality requirements for IND-enabling studies .

GPR40 Agonist Lead Optimization for Type 2 Diabetes

The 5-fluoro-2-methoxypyridin-4-yl fragment is a privileged substituent in GPR40 (FFA1) agonist pharmacophores, conferring single-digit nanomolar potency (EC₅₀ = 5.20 nM) when incorporated via biaryl or heteroaryl linkages [2]. Procurement of the enantiopure (R)-acid building block enables late-stage diversification of GPR40 agonist leads by amide coupling or esterification. The high acidity (pKa 3.50) facilitates clean coupling under mild conditions without requiring protecting group strategies.

Chiral Building Block for Asymmetric Synthesis Methodology Development

The compound's well-defined (R)-configuration, high enantiomeric excess (>98%), and the presence of orthogonal functional groups (carboxylic acid, methoxy, fluoro, pyridyl nitrogen) make it a valuable substrate for developing and benchmarking new asymmetric amidation, esterification, or C–H functionalization methods . The fluorine atom serves as a convenient ¹⁹F NMR probe for real-time reaction monitoring, while the pyridyl nitrogen provides a handle for metal coordination or hydrogen-bonding catalysis studies.

Fluorinated Fragment Library Assembly for ¹⁹F NMR-Based Screening

The compound can serve as a fluorine-tagged fragment for fragment-based drug discovery (FBDD) libraries targeting GPCRs or other protein classes. The single fluorine atom provides a clean ¹⁹F NMR signal for ligand-observed and protein-observed screening experiments, while the carboxylic acid allows immobilization or further derivatization . Its predicted logP of 0.16 ensures aqueous solubility compatible with biochemical assay conditions at fragment screening concentrations (typically 100–500 μM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.